molecular formula C13H18N4 B12588908 Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)- CAS No. 646057-11-6

Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-

Cat. No.: B12588908
CAS No.: 646057-11-6
M. Wt: 230.31 g/mol
InChI Key: WSUORKOVPNKLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(3-pyridazinyl)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(3-pyridazinyl)- typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to yield the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(3-pyridazinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(3-pyridazinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(3-pyridazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(3-pyridazinyl)- is unique due to its specific substitution pattern, which can confer distinct pharmacological properties and reactivity compared to other similar compounds. This makes it a valuable compound for drug discovery and development .

Properties

CAS No.

646057-11-6

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1'-pyridazin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]

InChI

InChI=1S/C13H18N4/c1-2-12(15-14-6-1)16-9-5-13(10-16)11-3-7-17(13)8-4-11/h1-2,6,11H,3-5,7-10H2

InChI Key

WSUORKOVPNKLIN-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C23CCN(C3)C4=NN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.